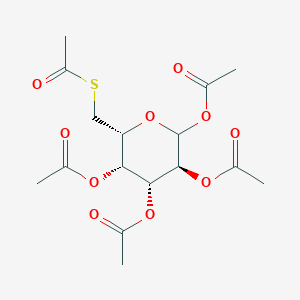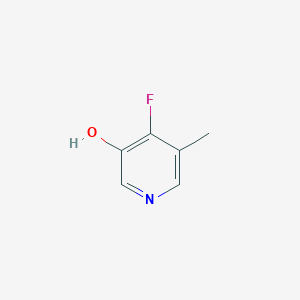
3'-Deoxy-3'-fluorothymidine-5'-monophosphate Disodium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-Deoxy-3’-fluorothymidine-5’-monophosphate Disodium Salt is a thymidine-5’-O-monophosphate analogue. It is a fluoronated derivative of thymidine-5’-monophosphate, which is a key component in DNA synthesis. This compound is primarily used in research settings and is not intended for diagnostic or therapeutic use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Deoxy-3’-fluorothymidine-5’-monophosphate Disodium Salt involves the fluorination of thymidine at the 3’ position, followed by phosphorylation at the 5’ position. The reaction typically requires the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) and phosphorylating agents like phosphorus oxychloride (POCl3) under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research. the general approach would involve scaling up the laboratory synthesis methods, ensuring stringent control over reaction conditions to maintain product purity and yield.
Chemical Reactions Analysis
Types of Reactions
3’-Deoxy-3’-fluorothymidine-5’-monophosphate Disodium Salt can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom at the 3’ position can be substituted under specific conditions.
Phosphorylation/Dephosphorylation: The phosphate group at the 5’ position can be added or removed.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) and alkyl halides can be used for substitution reactions.
Phosphorylation: Phosphorylating agents such as POCl3 are commonly used.
Major Products
Substitution: Products depend on the substituent introduced.
Phosphorylation: The primary product is the monophosphate derivative, but further phosphorylation can yield diphosphate and triphosphate derivatives.
Scientific Research Applications
3’-Deoxy-3’-fluorothymidine-5’-monophosphate Disodium Salt has several applications in scientific research:
Chemistry: Used as a substrate in enzymatic studies to understand the kinetics and mechanisms of thymidylate kinase.
Biology: Employed in studies involving DNA synthesis and repair mechanisms.
Medicine: Investigated for its potential antiviral properties, particularly against HIV.
Industry: Utilized in the development of diagnostic assays and research tools.
Mechanism of Action
The compound acts as a substrate for thymidylate kinase, an enzyme involved in DNA synthesis. By mimicking the natural substrate, it can inhibit the enzyme’s activity, thereby affecting DNA replication. This mechanism is particularly useful in studying the enzyme’s function and in developing antiviral strategies .
Comparison with Similar Compounds
Similar Compounds
3’-Fluoro-3’-deoxythymidine: Another fluoronated thymidine analogue with similar antiviral properties.
3’-Deoxy-3’-fluorothymidine-5’-monophosphate-d3 Disodium Salt: A deuterated version used in isotope labeling studies.
Uniqueness
3’-Deoxy-3’-fluorothymidine-5’-monophosphate Disodium Salt is unique due to its specific fluorination and phosphorylation, which make it a valuable tool in enzymatic and antiviral research. Its ability to act as a substrate for thymidylate kinase sets it apart from other thymidine analogues .
Properties
Molecular Formula |
C10H12FN2Na2O7P |
|---|---|
Molecular Weight |
368.16 g/mol |
IUPAC Name |
disodium;[(2R,3S,5R)-3-fluoro-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C10H14FN2O7P.2Na/c1-5-3-13(10(15)12-9(5)14)8-2-6(11)7(20-8)4-19-21(16,17)18;;/h3,6-8H,2,4H2,1H3,(H,12,14,15)(H2,16,17,18);;/q;2*+1/p-2/t6-,7+,8+;;/m0../s1 |
InChI Key |
KVBSTKVGADGIGP-ZJWYQBPBSA-L |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)([O-])[O-])F.[Na+].[Na+] |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)([O-])[O-])F.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


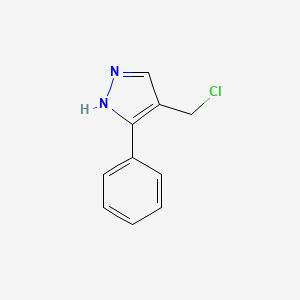
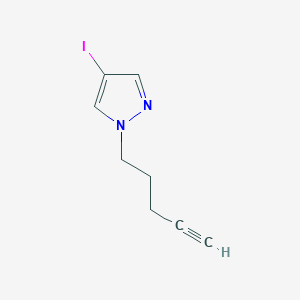
![(2R,3R,4S)-3-acetamido-4-(prop-2-enylamino)-2-[(1S,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid](/img/structure/B15293844.png)
![9-Isopropyl-6,9-diazaspiro[4.5]decane-7,10-dione](/img/structure/B15293850.png)

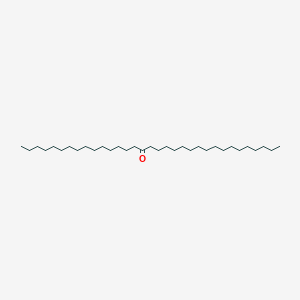
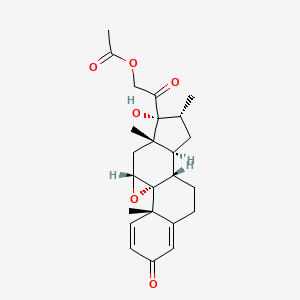
![(1S,2S,6R,14R)-5-[dideuterio-(2,2-dideuteriocyclopropyl)methyl]-16-[(2S)-2-hydroxy-3,3-dimethylbutan-2-yl]-15-methoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-11-ol](/img/structure/B15293879.png)
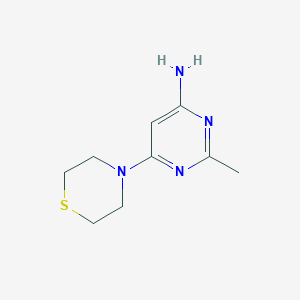
![sodium;(E,3R)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3-hydroxy-5-oxohept-6-enoate](/img/structure/B15293892.png)
![4-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridin-3-amine](/img/structure/B15293898.png)
![5-Bromo-2-chloro-7-fluoro-1H-benzo[d]imidazole](/img/structure/B15293899.png)
